

Spectroscopic data for "2-(Methylsulfonyl)-3-pyridinamine" (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-3-pyridinamine

Cat. No.: B1366883

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(Methylsulfonyl)-3-pyridinamine**

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for **2-(Methylsulfonyl)-3-pyridinamine**, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from closely related compounds to provide a robust predictive framework. This approach is designed to empower researchers in interpreting their own experimental data and to highlight the key structural features that each spectroscopic technique can elucidate.

The molecular formula for **2-(Methylsulfonyl)-3-pyridinamine** is $C_6H_8N_2O_2S$, with a computed molecular weight of approximately 172.21 g/mol and a monoisotopic mass of 172.03064868 Da.^[1] These fundamental properties are the foundation for the interpretation of its mass spectrum and provide a crucial check for sample purity and identity.

Molecular Structure and Spectroscopic Implications

The structure of **2-(Methylsulfonyl)-3-pyridinamine**, with its distinct functional groups—a pyridine ring, an amino group, and a methylsulfonyl group—gives rise to a unique

spectroscopic fingerprint. Understanding the electronic environment of each atom is paramount to predicting and interpreting its NMR, IR, and mass spectra.

Caption: Molecular structure of **2-(Methylsulfonyl)-3-pyridinamine** with atom numbering.

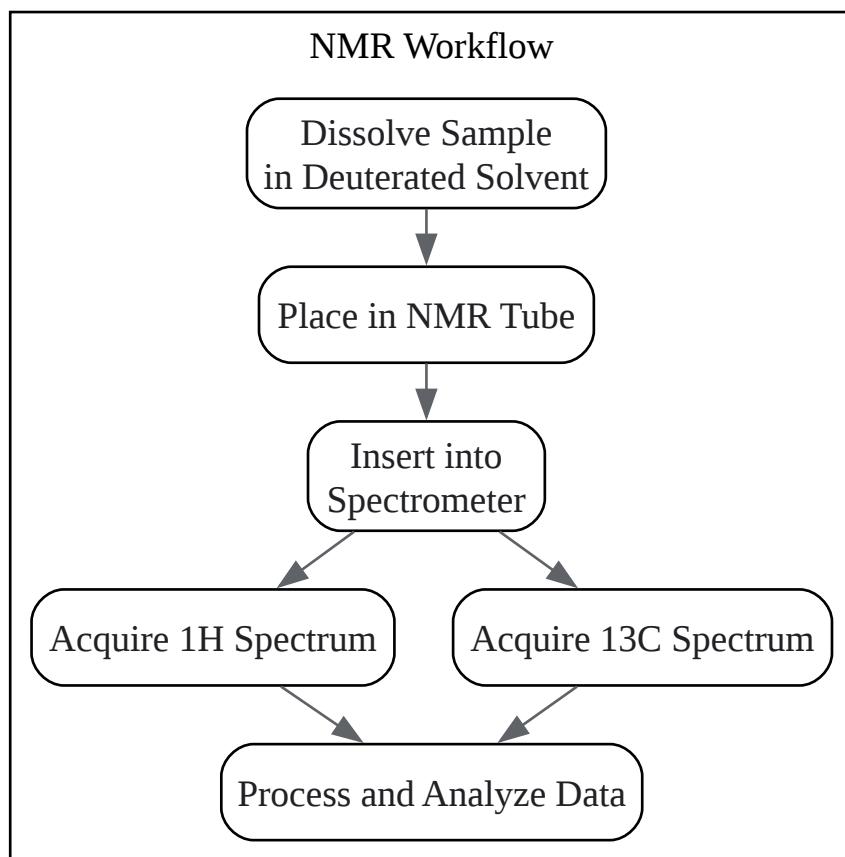
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra for **2-(Methylsulfonyl)-3-pyridinamine** are detailed below.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR data for a solid sample like **2-(Methylsulfonyl)-3-pyridinamine** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical as it can influence the chemical shifts of labile protons (like those on the amino group).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.



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Caption: General workflow for NMR data acquisition.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the two amine protons, and the three methyl protons.

Protons	Predicted			Rationale
	Chemical Shift (ppm)	Multiplicity	Integration	
H6	~8.2-8.4	Doublet of doublets	1H	Located ortho to the ring nitrogen, this proton is significantly deshielded. It will be split by H5 and H4 (long-range coupling).
H4	~7.5-7.7	Doublet of doublets	1H	Situated between the two electron-donating groups (amino) and electron-withdrawing groups (sulfonyl), its chemical shift will be moderately downfield. It will be split by H5 and H6.
H5	~6.8-7.0	Triplet (or dd)	1H	This proton is expected to be the most upfield of the aromatic protons due to the influence of the adjacent amino group. It will be split by H4 and H6.

-NH ₂	~5.0-6.0	Broad singlet	2H	The chemical shift of amine protons is highly dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
-SO ₂ CH ₃	~3.1-3.3	Singlet	3H	The methyl group is attached to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a standard methyl group. It is a singlet as there are no adjacent protons.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (ppm)	Rationale
C2	~155-160	Attached to both the ring nitrogen and the sulfonyl group, this carbon is expected to be the most deshielded of the aromatic carbons.
C6	~148-152	Alpha to the ring nitrogen, this carbon will also be significantly downfield.
C4	~138-142	The chemical shift of this carbon will be influenced by its position relative to the nitrogen and the other substituents.
C3	~120-125	This carbon is attached to the amino group, which will have a shielding effect, but its proximity to the sulfonyl-bearing carbon will cause a net downfield shift.
C5	~115-120	This carbon is expected to be the most shielded of the pyridine ring carbons due to the influence of the adjacent amino group.
-SO ₂ CH ₃	~40-45	The methyl carbon is attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

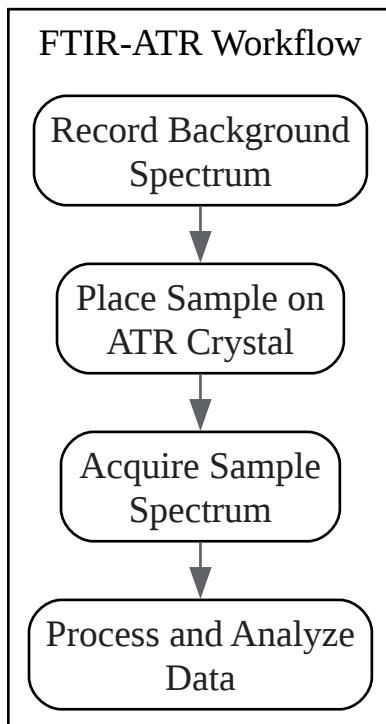
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-(Methylsulfonyl)-3-pyridinamine** will be characterized by absorptions corresponding to the N-H bonds of the amine, the S=O bonds of the sulfone, and the various bonds within the pyridine ring.

Experimental Protocol: FTIR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.



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Caption: General workflow for FTIR-ATR data acquisition.

Characteristic IR Absorption Bands (Predicted)

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Rationale
-NH ₂	Symmetric & Asymmetric Stretch	3300-3500	Primary amines typically show two distinct N-H stretching bands in this region. [2]
-NH ₂	Bending (Scissoring)	1590-1650	This absorption is due to the in-plane bending of the N-H bonds.
Aromatic C-H	Stretch	3000-3100	These are characteristic absorptions for C-H bonds on an aromatic ring.
Aliphatic C-H	Stretch	2900-3000	Corresponding to the C-H bonds of the methyl group.
C=C & C=N	Ring Stretch	1400-1600	The pyridine ring will exhibit several bands in this region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.
-SO ₂	Asymmetric Stretch	1300-1350	Sulfones show a strong, characteristic absorption band in this region.
-SO ₂	Symmetric Stretch	1120-1160	A second strong absorption band for

the sulfone group is
expected here.

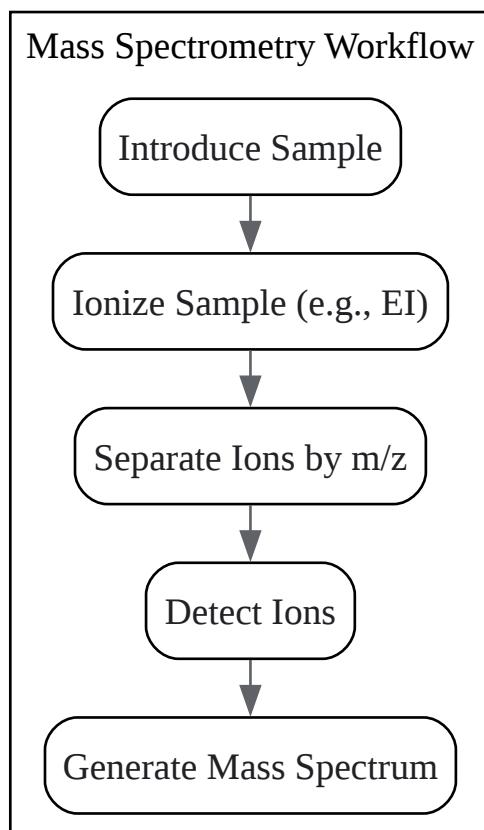
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
- **Ionization:** The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.



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Caption: General workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum Fragmentation

The mass spectrum of **2-(Methylsulfonyl)-3-pyridinamine** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Ion	Rationale
172	$[M]^{+\bullet}$	The molecular ion peak, corresponding to the intact molecule with one electron removed. Its presence indicates some stability of the molecule under EI conditions.
157	$[M - \text{CH}_3]^+$	Loss of a methyl radical from the sulfonyl group is a common fragmentation pathway for methyl sulfones.
108	$[M - \text{SO}_2]^{+\bullet}$	Loss of a neutral sulfur dioxide molecule.
93	$[M - \text{SO}_2\text{CH}_3]^+$	Cleavage of the C-S bond, resulting in the loss of the entire methylsulfonyl group. This would leave a 3-aminopyridine radical cation.
79	$[\text{C}_5\text{H}_5\text{N}]^{+\bullet}$	Loss of the amino and methylsulfonyl groups, potentially through rearrangement, leading to a pyridine radical cation.

The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule. For $\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}$, the calculated monoisotopic mass is 172.03064868 Da.^[1] High-resolution mass spectrometry (HRMS) can verify this value with high accuracy.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **2-(Methylsulfonyl)-3-pyridinamine**. The predicted NMR, IR, and MS data are based on fundamental principles and data from analogous structures. For any researcher working with this compound, the information presented here should serve as a valuable tool for

the interpretation of experimentally acquired data, aiding in structure confirmation and purity assessment. It is imperative to underscore that while predictive analysis is a powerful tool, final structural elucidation must be confirmed through the acquisition and rigorous analysis of experimental data.

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